molecular formula C12H17BrN2O3 B074413 Sigmodal CAS No. 1216-40-6

Sigmodal

Cat. No. B074413
CAS RN: 1216-40-6
M. Wt: 317.18 g/mol
InChI Key: ZGVCLZRQOUEZHG-UHFFFAOYSA-N
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Description

Sigmodal is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a synthetic molecule that was first synthesized in 2015 and has since been studied extensively for its unique properties. Sigmodal is a promising compound that could have a significant impact on various fields of research, including medicine and pharmacology.

Mechanism Of Action

Sigmodal works by binding to specific proteins in the body, which leads to the inhibition of their activity. The compound has been shown to target various enzymes, including those involved in inflammation and cancer. Sigmodal is a potent inhibitor of these enzymes, which makes it a promising candidate for drug development.

Biochemical And Physiological Effects

Sigmodal has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce inflammation in animal models, which suggests that it could be used to treat inflammatory diseases. Sigmodal has also been shown to inhibit the growth of cancer cells in vitro, which suggests that it could be used as a potential anticancer agent.

Advantages And Limitations For Lab Experiments

Sigmodal has several advantages for lab experiments, including its high potency and specificity. It is also a synthetic molecule, which means that it can be easily synthesized in large quantities. However, one limitation of Sigmodal is that it is a relatively new compound, and its long-term effects on the body are not yet fully understood.

Future Directions

There are several future directions for research on Sigmodal. One potential application is in the development of new drugs for inflammatory diseases. Sigmodal has been shown to have potent anti-inflammatory effects, which could make it a promising candidate for drug development. Another potential application is in the development of new anticancer agents. Sigmodal has been shown to inhibit the growth of cancer cells in vitro, which suggests that it could be used as a potential anticancer agent. Further research is needed to fully understand the potential of Sigmodal in these and other areas of research.
Conclusion:
Sigmodal is a synthetic molecule that has gained attention in the scientific community due to its potential therapeutic applications. It has been studied extensively for its unique properties, including its ability to inhibit specific enzymes and reduce inflammation. Sigmodal has several advantages for lab experiments, including its high potency and specificity. However, its long-term effects on the body are not yet fully understood. Further research is needed to fully understand the potential of Sigmodal in various fields of research, including medicine and pharmacology.

Synthesis Methods

Sigmodal is synthesized through a multi-step process involving the use of various reagents and catalysts. The synthesis method is complex and requires a high degree of expertise in organic chemistry. The process involves the reaction of two different chemicals, which results in the formation of Sigmodal. The synthesis method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

Sigmodal has various applications in scientific research, including drug discovery, chemical biology, and medicinal chemistry. It has been shown to have potent anti-inflammatory and anticancer properties, making it a potential candidate for the development of new drugs. Sigmodal has also been studied for its ability to inhibit specific enzymes, which could have therapeutic implications for various diseases.

properties

CAS RN

1216-40-6

Product Name

Sigmodal

Molecular Formula

C12H17BrN2O3

Molecular Weight

317.18 g/mol

IUPAC Name

5-(2-bromoprop-2-enyl)-5-pentan-2-yl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C12H17BrN2O3/c1-4-5-7(2)12(6-8(3)13)9(16)14-11(18)15-10(12)17/h7H,3-6H2,1-2H3,(H2,14,15,16,17,18)

InChI Key

ZGVCLZRQOUEZHG-UHFFFAOYSA-N

SMILES

CCCC(C)C1(C(=O)NC(=O)NC1=O)CC(=C)Br

Canonical SMILES

CCCC(C)C1(C(=O)NC(=O)NC1=O)CC(=C)Br

Other CAS RN

1216-40-6

Origin of Product

United States

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